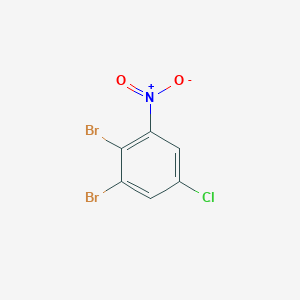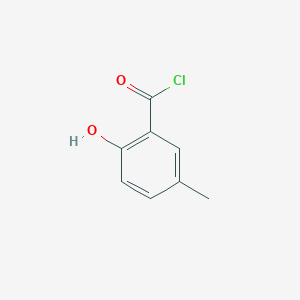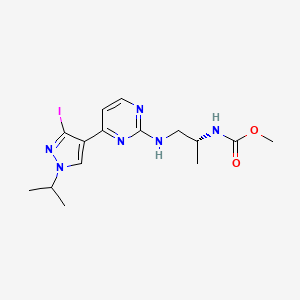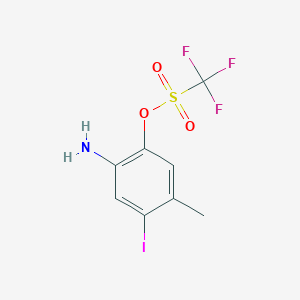
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is an organoiodine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, an iodine atom, a methyl group, and a trifluoromethanesulphonate group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Amination: The amino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the iodinated benzene derivative with ammonia or an amine under suitable conditions.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Trifluoromethanesulphonation: The trifluoromethanesulphonate group is introduced by reacting the intermediate compound with trifluoromethanesulphonic anhydride or trifluoromethanesulphonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The trifluoromethanesulphonate group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
科学的研究の応用
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It is used as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It is explored for its therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The trifluoromethanesulphonate group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The iodine atom and amino group contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-Amino-4-iodo-5-methylphenyl sulphonate
- 2-Amino-4-iodo-5-methylphenyl methanesulphonate
- 2-Amino-4-iodo-5-methylphenyl ethanesulphonate
Uniqueness
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct chemical properties such as increased lipophilicity and enhanced reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs.
特性
分子式 |
C8H7F3INO3S |
|---|---|
分子量 |
381.11 g/mol |
IUPAC名 |
(2-amino-4-iodo-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F3INO3S/c1-4-2-7(6(13)3-5(4)12)16-17(14,15)8(9,10)11/h2-3H,13H2,1H3 |
InChIキー |
QYOTWAQIWDSDLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1I)N)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



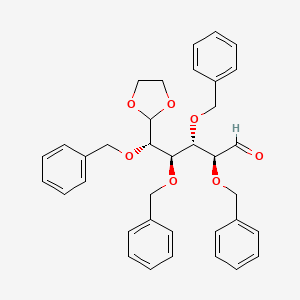

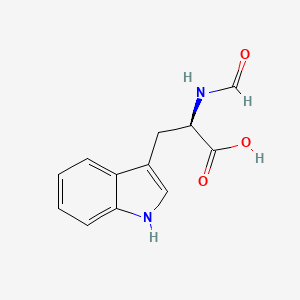

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)


![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
